3-Chloro-5-(4-fluorophenyl)aniline
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Overview
Description
3-Chloro-5-(4-fluorophenyl)aniline is an aromatic amine compound with the molecular formula C12H9ClFN It is characterized by the presence of both chlorine and fluorine atoms attached to the phenyl ring, making it a halogenated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-fluorophenyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the reduction of 3-chloro-4-fluoronitrobenzene using a hydrogenation catalyst such as platinum on carbon (Pt/C) under hydrogen gas . This method yields 3-chloro-4-fluoroaniline, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-fluorophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, nitric acid in sulfuric acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with platinum on carbon catalyst.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced aniline derivatives.
Scientific Research Applications
3-Chloro-5-(4-fluorophenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-fluorophenyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, thereby influencing its activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Chloro-2-fluoroaniline: Another halogenated aniline with distinct properties and uses.
Uniqueness
3-Chloro-5-(4-fluorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-chloro-5-(4-fluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFVBXGBOVOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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